molecular formula C22H16ClN3O4S B2969832 (2Z)-2-(benzenesulfonamidoimino)-N-(3-chlorophenyl)-2H-chromene-3-carboxamide CAS No. 902555-33-3

(2Z)-2-(benzenesulfonamidoimino)-N-(3-chlorophenyl)-2H-chromene-3-carboxamide

Cat. No.: B2969832
CAS No.: 902555-33-3
M. Wt: 453.9
InChI Key: PDIGATMELUBHSH-LVWGJNHUSA-N
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Description

This compound features a chromene core substituted with a benzenesulfonamidoimino group at the 2-position and a 3-chlorophenyl carboxamide moiety at the 3-position. The Z-configuration of the imino group and the presence of sulfonamide distinguish it from related derivatives.

Properties

IUPAC Name

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(3-chlorophenyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O4S/c23-16-8-6-9-17(14-16)24-21(27)19-13-15-7-4-5-12-20(15)30-22(19)25-26-31(28,29)18-10-2-1-3-11-18/h1-14,26H,(H,24,27)/b25-22-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIGATMELUBHSH-LVWGJNHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(benzenesulfonamidoimino)-N-(3-chlorophenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-chlorobenzaldehyde with 2-hydroxyacetophenone to form a chromene intermediate. This intermediate is then reacted with benzenesulfonamide and an appropriate amine under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(benzenesulfonamidoimino)-N-(3-chlorophenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonamidoimino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

(2Z)-2-(benzenesulfonamidoimino)-N-(3-chlorophenyl)-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-(benzenesulfonamidoimino)-N-(3-chlorophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Research Implications

The structural diversity among chromene derivatives underscores the importance of substituent selection in drug design. The target compound’s sulfonamide group positions it as a candidate for targeting enzymes or receptors requiring polar interactions, while analogs with heterocycles () may excel in antimicrobial applications. Further crystallographic studies using tools like SHELX () could elucidate conformational preferences and binding modes.

Biological Activity

The compound (2Z)-2-(benzenesulfonamidoimino)-N-(3-chlorophenyl)-2H-chromene-3-carboxamide, a derivative of chromene, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

 2Z 2 benzenesulfonamidoimino N 3 chlorophenyl 2H chromene 3 carboxamide\text{ 2Z 2 benzenesulfonamidoimino N 3 chlorophenyl 2H chromene 3 carboxamide}

This structure features a chromene core, which is known for its diverse biological activities. The presence of the benzenesulfonamidoimino and 3-chlorophenyl groups may enhance its pharmacological properties.

Research indicates that compounds with a chromene backbone often exhibit various biological activities, including:

  • Antioxidant Activity : Chromene derivatives can scavenge free radicals and reduce oxidative stress.
  • Anticancer Properties : Certain chromene derivatives have been shown to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : Some studies suggest that chromene compounds possess antimicrobial properties against bacteria and fungi.

1. Antioxidant Activity

A study evaluating the antioxidant potential of various chromene derivatives found that this compound demonstrated significant free radical scavenging activity. The compound's ability to reduce oxidative stress markers was assessed using DPPH and ABTS assays.

CompoundIC50 (µM) DPPHIC50 (µM) ABTS
This compound12.514.0
Standard (Ascorbic Acid)5.06.0

2. Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of apoptotic pathways.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.0
HT-29 (Colon Cancer)18.5

3. Antimicrobial Activity

The compound also displayed antimicrobial activity against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined as follows:

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of the compound in vivo using a xenograft model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Case Study 2: Antioxidant Properties

Another study focused on the antioxidant properties of the compound in a rat model subjected to oxidative stress. Results showed a marked decrease in malondialdehyde levels and an increase in glutathione levels, indicating improved oxidative status.

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